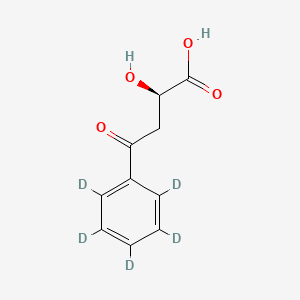
Epibatidine Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epibatidine Dihydrochloride is a potent alkaloid derived from the skin of the Ecuadorian frog Epipedobates anthonyi. It is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in neuropharmacology . The compound is a chlorinated alkaloid and has been studied for its potential analgesic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Epibatidine Dihydrochloride involves multiple steps, starting from readily available precursors. One common method involves the chemoenzymatic synthesis, which includes the enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4. This intermediate is then converted into Epibatidine through a series of steps involving palladium-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound is not widely established due to its high toxicity and the complexity of its synthesis. research laboratories often produce it in small quantities for experimental purposes using the aforementioned synthetic routes .
化学反応の分析
Types of Reactions
Epibatidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, given the presence of a chlorine atom in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epibatidine N-oxide, while reduction can yield various reduced forms of the compound .
科学的研究の応用
Epibatidine Dihydrochloride has several scientific research applications:
Neuropharmacology: It is used to study nicotinic acetylcholine receptors due to its high affinity and potency.
Analgesic Research: Its potential as a non-opioid analgesic has been explored, although its high toxicity limits its therapeutic use.
Chemical Biology: It serves as a tool compound to investigate the role of nicotinic receptors in various biological processes.
作用機序
Epibatidine Dihydrochloride exerts its effects primarily by binding to nicotinic acetylcholine receptors. It has a high affinity for the α4β2 subtype of these receptors, leading to the activation of cholinergic pathways. This activation can result in analgesic effects, although the compound’s high toxicity and potential for receptor desensitization limit its practical applications .
類似化合物との比較
Similar Compounds
Nicotine: Like Epibatidine, nicotine also targets nicotinic acetylcholine receptors but with lower potency.
Mecamylamine: This compound is a nicotinic receptor antagonist and is used to study receptor function.
Suxamethonium: Another nicotinic receptor agonist, used primarily as a muscle relaxant.
Uniqueness
Epibatidine Dihydrochloride is unique due to its exceptionally high potency and broad-spectrum activity on both neuronal and neuromuscular nicotinic acetylcholine receptors. Its structure allows it to interact with these receptors more effectively than other similar compounds .
特性
CAS番号 |
152885-09-1 |
|---|---|
分子式 |
C11H14Cl2N2 |
分子量 |
245.14 g/mol |
IUPAC名 |
(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1 |
InChIキー |
BLGAWVGDKRRESC-HHDYSPPTSA-N |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |
異性体SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl |
正規SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)

